molecular formula C10H3BrCl2N2S B6618667 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile CAS No. 1783521-75-4

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile

Cat. No.: B6618667
CAS No.: 1783521-75-4
M. Wt: 334.0 g/mol
InChI Key: XYHXKVMJTDOIMW-UHFFFAOYSA-N
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Description

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with 2-bromo-1,3-thiazole under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the bromine atom on the thiazole ring is introduced via a brominating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce nitrile groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the thiazole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction can produce amines or dehalogenated products.

Scientific Research Applications

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carboxamide
  • 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-methyl
  • 5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-ethyl

Uniqueness

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

5-bromo-2-(3,4-dichlorophenyl)-1,3-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3BrCl2N2S/c11-9-8(4-14)15-10(16-9)5-1-2-6(12)7(13)3-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXKVMJTDOIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=C(S2)Br)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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